6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound belonging to the quinoline class of heterocyclic compounds. This compound is characterized by its complex molecular structure, which includes a chloro group, a methoxybenzenesulfonyl moiety, and a piperazine substituent. Its molecular formula is with a molecular weight of approximately .
The compound can be sourced from various chemical suppliers and research institutions that specialize in quinoline derivatives. It is often utilized in research settings for its potential biological activities.
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline can be classified as:
The synthesis of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves several steps. A common method includes the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a ketone or aldehyde to form a β-amino carbonyl compound. This process can be adapted to incorporate the necessary functional groups for the desired quinoline derivative.
The molecular structure of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline features:
The compound's structural data can be represented using various chemical notation formats:
InChI=1S/C22H24ClN2O4S/c1-29-16-6-5-7-17(13-16)30(27,28)21-18-12-15(23)8-9-20(18)24-14-19(21)22(26)25-10-3-2-4-11-25/h5-9,12-14H,2-4,10-11H2,1H3
COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl
The compound can participate in various chemical reactions typical of quinoline derivatives:
Reactions involving this compound are often studied for their potential antibacterial and anticancer activities. The mechanism of action typically involves interaction with bacterial enzymes or DNA topoisomerases .
The mechanism of action for 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves:
Studies indicate that modifications to the quinoline structure can enhance its binding affinity to target enzymes, potentially leading to increased antibacterial potency.
The physical properties of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline include:
Key chemical properties include:
Scientific Uses
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has potential applications in:
This compound exemplifies the importance of quinoline derivatives in medicinal chemistry and their role in addressing contemporary challenges in antibiotic resistance and infectious diseases.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7